molecular formula C8H6BrNO B12422168 Br-5MP-Propargyl

Br-5MP-Propargyl

Cat. No.: B12422168
M. Wt: 212.04 g/mol
InChI Key: WMZUITIKINAAPR-UHFFFAOYSA-N
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Description

Br-5MP-Propargyl is a derivative of 5-Methylene pyrrolone. It is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. This compound is commonly utilized in protein bioconjugation and click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Br-5MP-Propargyl can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. The propargylation reaction serves as a strategic step in forming more complex structures.

Industrial Production Methods

The industrial production of this compound involves the use of propargylation agents and catalytic systems. The process typically includes the direct introduction of the propargyl moiety, followed by subsequent steps to form the desired product .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Br-5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one

InChI

InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2

InChI Key

WMZUITIKINAAPR-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C(=O)N1CC#C)Br

Origin of Product

United States

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